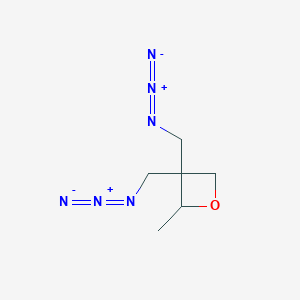
3,3-Bis(azidomethyl)-2-methyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(azidomethyl)-2-methyloxetane is a chemical compound known for its energetic properties. It is an oxetane monomer that is frequently used in the production of energetic propellant binders and plasticizers . This compound is characterized by the presence of azido groups, which contribute to its high energy content and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Bis(azidomethyl)-2-methyloxetane can be synthesized through the bromination of pentaerythritol and metriol using a mixture of hydrobromic, acetic, and sulfuric acids. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to form the oxetane ring and replace the bromide substituents with azide ions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and controlled reaction conditions ensures the efficient formation of the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(azidomethyl)-2-methyloxetane undergoes various chemical reactions, including:
Thermal Decomposition: The compound decomposes thermally, with the main weight loss step coinciding with the exothermic dissociation of the azido groups in the side chain.
Polymerization: It can be polymerized using boron trifluoride-dimethyl ether complex/diol initiator systems.
Common Reagents and Conditions
Thermal Decomposition: This reaction typically requires elevated temperatures to initiate the exothermic dissociation of the azido groups.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3,3-Bis(azidomethyl)-2-methyloxetane has a wide range of applications in scientific research, including:
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 3,3-Bis(azidomethyl)-2-methyloxetane involves the exothermic dissociation of the azido groups, which releases a significant amount of energy. This process is controlled by competitive reactions of intramolecular cyclization and intermolecular cross-linking . The azido groups play a crucial role in the compound’s energetic properties, making it a valuable component in the formulation of high-energy materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azidomethyl-3-methyloxetane: Another azidomethyl-substituted oxetane that shares similar energetic properties.
3,3-Bis(azidomethyl)oxetane: A closely related compound with similar applications in energetic materials.
Uniqueness
3,3-Bis(azidomethyl)-2-methyloxetane stands out due to its specific molecular structure, which includes both azido groups and an oxetane ring. This combination imparts unique energetic properties and makes it particularly suitable for use in high-energy materials and propellants .
Eigenschaften
CAS-Nummer |
850532-36-4 |
|---|---|
Molekularformel |
C6H10N6O |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
3,3-bis(azidomethyl)-2-methyloxetane |
InChI |
InChI=1S/C6H10N6O/c1-5-6(4-13-5,2-9-11-7)3-10-12-8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
LUBNMSQFXJADHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CO1)(CN=[N+]=[N-])CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















